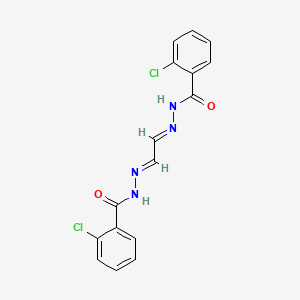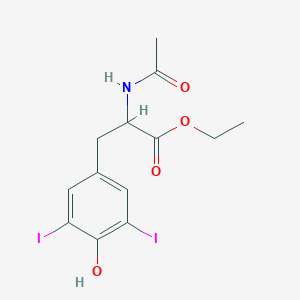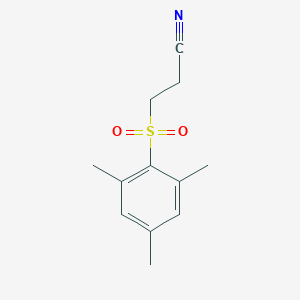![molecular formula C18H18O5S B3827753 2-oxo-2-phenylethyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B3827753.png)
2-oxo-2-phenylethyl 3-[(4-methylphenyl)sulfonyl]propanoate
Overview
Description
Mechanism of Action
DMAPS acts as a nucleophilic catalyst in organic chemistry reactions. It activates the carbonyl group of the substrate, making it more reactive and facilitating the reaction. DMAPS also stabilizes the intermediate formed during the reaction, leading to a faster and more efficient reaction.
Biochemical and Physiological Effects:
DMAPS has no known biochemical or physiological effects as it is not intended for human or animal consumption. It is solely used in scientific research applications.
Advantages and Limitations for Lab Experiments
DMAPS has several advantages in lab experiments. It is a highly efficient catalyst that yields high-quality products. DMAPS is also easy to handle and store. However, DMAPS has some limitations, such as its high cost and potential toxicity. Researchers must take necessary precautions while handling DMAPS to avoid any adverse effects.
Future Directions
There are several future directions for the use of DMAPS in scientific research. One potential area is the development of new catalysts based on DMAPS. Researchers can modify the structure of DMAPS to create more efficient and selective catalysts. Another potential area is the use of DMAPS in the synthesis of new pharmaceuticals and agrochemicals. Researchers can explore the potential of DMAPS in the synthesis of new compounds with improved properties. Furthermore, DMAPS can be used in the preparation of new polymer materials with unique properties. Finally, researchers can explore the potential of DMAPS in the field of nanotechnology, where it can be used in the synthesis of nanoparticles with specific properties.
Conclusion:
In conclusion, DMAPS is a highly efficient catalyst with various scientific research applications. Its synthesis method is efficient and yields high-quality products. DMAPS acts as a nucleophilic catalyst in organic chemistry reactions and has no known biochemical or physiological effects. It has several advantages in lab experiments but also has some limitations. There are several future directions for the use of DMAPS in scientific research, including the development of new catalysts, synthesis of new pharmaceuticals and agrochemicals, preparation of new polymer materials, and exploration of its potential in nanotechnology.
Scientific Research Applications
DMAPS has various scientific research applications. It is used as a catalyst in organic chemistry reactions, such as esterification, amidation, and alkylation. DMAPS is also used in the synthesis of pharmaceuticals, agrochemicals, and natural products. Furthermore, DMAPS is used in the preparation of polymer materials and as a stabilizer for plastics.
properties
IUPAC Name |
phenacyl 3-(4-methylphenyl)sulfonylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5S/c1-14-7-9-16(10-8-14)24(21,22)12-11-18(20)23-13-17(19)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRUIFHIQPXSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B3827675.png)

![7,7-dimethyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B3827687.png)
![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B3827689.png)
![N-[2-(benzoylamino)-3-(4-isopropoxyphenyl)acryloyl]alanine](/img/structure/B3827696.png)
![N'-[(2-bromo-1-benzothien-3-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B3827711.png)
![N'-[1,3-bis(4-methoxyphenyl)-2-propen-1-ylidene]-3-chlorobenzohydrazide](/img/structure/B3827712.png)


![2-[(4-hexylbenzoyl)amino]benzoic acid](/img/structure/B3827742.png)
![2-{5-[4-(4-carboxyphenoxy)benzoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoic acid](/img/structure/B3827745.png)
![N-[4-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3827756.png)
![ethyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B3827761.png)
